7H-Oxazolo[3,2-A]pyridin-7-amine
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Overview
Description
7H-Oxazolo[3,2-A]pyridin-7-amine: is a heterocyclic compound with the molecular formula C7H8N2O It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Oxazolo[3,2-A]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of boronic acids with halogenated precursors in the presence of a palladium catalyst. For instance, using 1.2 equivalents of boronic acid, 10 mol% of PdCl2(PPh3)2, and 2 equivalents of Na2CO3 in a 1,4-dioxane/water mixture at 80°C for 1 hour can yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7H-Oxazolo[3,2-A]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-A]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being investigated for their pharmacological activities, including their potential as therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7H-Oxazolo[3,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
7H-Oxazolo[3,2-A]pyridin-7-amine is unique due to its fused ring structure, which combines the properties of both oxazole and pyridine. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
201532-36-7 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
7H-[1,3]oxazolo[3,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H8N2O/c8-6-1-2-9-3-4-10-7(9)5-6/h1-6H,8H2 |
InChI Key |
JEWMRZCQQXBWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=COC2=CC1N |
Origin of Product |
United States |
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